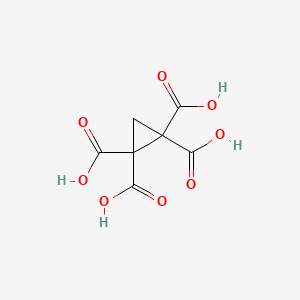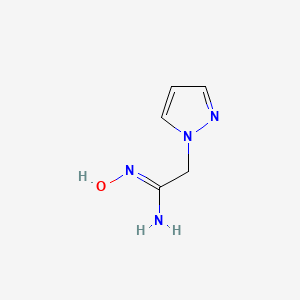
Cyclopropane-1,1,2,2-tetracarboxylic acid
Übersicht
Beschreibung
Cyclopropane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C₇H₆O₈ It is characterized by a cyclopropane ring substituted with four carboxylic acid groups
Vorbereitungsmethoden
Cyclopropane-1,1,2,2-tetracarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of aldehydes with cyanoacetic and 2-bromomalonic esters under heterogeneous conditions using potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium hexafluorophosphate . Another method involves the electrochemical cyclization of esters of propane-1,1,3,3-tetracarboxylic acids in the presence of sodium iodide as an electron transfer catalyst .
Analyse Chemischer Reaktionen
Cyclopropane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with fewer carboxylic acid groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include potassium carbonate, sodium iodide, and various organic solvents. The major products formed from these reactions are typically derivatives of cyclopropane with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclopropane-1,1,2,2-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism by which cyclopropane-1,1,2,2-tetracarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1,1,2,2-tetracarboxylic acid can be compared with other similar compounds, such as cyclopropane-1,1,3,3-tetracarboxylic acid and cyclopentane-1,2,3,4-tetracarboxylic acid. These compounds share the feature of having multiple carboxylic acid groups attached to a cyclic structure, but differ in the arrangement and number of carbon atoms in the ring. This compound is unique due to its specific substitution pattern and the resulting chemical properties .
Eigenschaften
IUPAC Name |
cyclopropane-1,1,2,2-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O8/c8-2(9)6(3(10)11)1-7(6,4(12)13)5(14)15/h1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQOVSPPSXYIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)


